molecular formula C13H18N2O2 B3138216 3-Morpholino-N-phenylpropanamide CAS No. 4497-03-4

3-Morpholino-N-phenylpropanamide

Cat. No.: B3138216
CAS No.: 4497-03-4
M. Wt: 234.29 g/mol
InChI Key: YMNVJDSZHKBYON-UHFFFAOYSA-N
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Description

3-Morpholino-N-phenylpropanamide is a synthetic organic compound characterized by a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) attached to a propanamide backbone, with an N-phenyl substitution. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and biochemical research. Notably, it has been studied in the context of autophagy-related cell death via Akt pathway inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-N-phenylpropanamide typically involves the reaction of morpholine with N-phenylpropanamide under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-Morpholino-N-phenylpropanamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Several derivatives of 3-Morpholino-N-phenylpropanamide have been synthesized to explore structure-activity relationships (SAR). Key examples include:

  • STM-39: N-((6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-morpholino-N-phenylpropanamide
  • STM-91: N-((6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-morpholino-N-(p-tolyl)propanamide

Both compounds share the 3-morpholinopropanamide core but differ in aromatic substituents. STM-91 replaces the phenyl group with a p-tolyl moiety, enhancing lipophilicity. In vitro studies demonstrate that STM-39 and STM-91 inhibit Akt signaling, inducing autophagy-dependent cell death in cancer models. However, STM-91 exhibits marginally higher potency, attributed to improved membrane permeability from the methyl group on the p-tolyl ring .

Role of Stereochemistry and Substitution Patterns

The morpholino group’s orientation and adjacent functional groups significantly influence activity. For instance:

  • 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: This glucosyltransferase inhibitor (Ki = 0.7 µM) highlights the critical role of stereochemistry. Only the D-threo (1S,2R) isomer exhibits inhibitory activity, as confirmed by NMR and chiral resolution .

Non-Pharmaceutical Analogues

Morpholino derivatives are also utilized in non-therapeutic contexts:

  • 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine: A pyridinylmethyl-substituted analogue with applications in chemical synthesis (MW = 235.33 g/mol). Its safety profile emphasizes low acute toxicity but recommends handling precautions due to amine reactivity .
  • MOPS (3-Morpholinopropanesulfonic Acid): A zwitterionic buffer (MW = 209.26 g/mol) used in biochemical assays. Unlike this compound, MOPS lacks the propanamide backbone, prioritizing pH stabilization over biological activity .

Key Research Findings and Discrepancies

  • Aromatic Substitutions : Electron-donating groups (e.g., methyl in STM-91) enhance potency compared to unsubstituted phenyl rings .
  • Stereochemical Sensitivity: Inactive isomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol underscore the necessity of chiral purity in drug development .
  • Commercial Discontinuation: The discontinuation of this compound may reflect synthetic complexity or inferior efficacy compared to analogues like STM-39/91 .

Biological Activity

3-Morpholino-N-phenylpropanamide is a compound that has garnered attention for its significant biological activities, particularly in the realm of pharmacology and biochemistry. This article delves into its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Target Enzyme: Glucosylceramide Synthase

This compound primarily inhibits glucosylceramide synthase (GCS), an enzyme critical for the biosynthesis of glycosphingolipids. By binding to the active site of GCS, this compound reduces glycosphingolipid levels, which are vital components of cell membranes and play essential roles in cellular signaling processes.

Molecular Interactions

The inhibition of GCS leads to several downstream effects, including:

  • Lysosomal Lipid Accumulation : The compound induces the accumulation of lipids within lysosomes, which can disrupt normal cellular functions.
  • mTOR Inactivation : It also affects the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and metabolism.

Biochemical Pathways Involved

The compound is involved in lipid metabolism pathways. Its inhibition of GCS results in decreased glycosphingolipid synthesis and an accumulation of ceramide, a bioactive lipid that can influence various cellular processes.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound may vary with dosage and exposure time. Prolonged exposure can lead to sustained effects on lipid metabolism and cellular signaling pathways.

Case Studies and Research Applications

  • Antimicrobial Activity : Morpholine derivatives, including this compound, have shown considerable antimicrobial activity in various studies. This suggests potential applications in developing new antimicrobial agents.
  • Neuropharmacological Studies : The compound has been explored for its potential role as a muscarinic receptor agonist, which could have implications for treating neurodegenerative diseases such as Alzheimer’s disease.
  • Animal Model Studies : In animal models, varying dosages have demonstrated that lower doses effectively inhibit GCS and induce apoptosis in specific cell types. This highlights the importance of dosage in therapeutic applications.

Summary of Biological Activities

Biological ActivityDescription
GCS Inhibition Reduces glycosphingolipid synthesis; affects cellular signaling pathways.
Lysosomal Accumulation Induces lipid accumulation in lysosomes; disrupts normal cellular functions.
mTOR Pathway Effects Alters cell growth and metabolism through mTOR inactivation.
Antimicrobial Potential Exhibits significant antimicrobial activity against various pathogens.
Neuropharmacological Effects Potential agonistic effects on muscarinic receptors; implications for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 3-Morpholino-N-phenylpropanamide in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation. Work in a fume hood if volatile byproducts are generated. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Reaction conditions : Use anhydrous solvents and controlled temperatures to minimize side reactions.
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
  • Characterization : Validate purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR and HRMS .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton/carbon environments and detect impurities.
  • Mass spectrometry : HRMS for exact molecular weight verification.
  • Thermal analysis : Melting point determination to assess crystallinity and purity .

Q. What are the storage and stability considerations for this compound under different laboratory conditions?

Store in airtight, light-resistant containers at 2–8°C. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess degradation pathways. Monitor via periodic HPLC to detect hydrolytic or oxidative breakdown .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound influence its interaction with biological targets?

Stereochemistry significantly impacts receptor binding affinity. For example:

  • Use X-ray crystallography to resolve absolute configurations.
  • Compare enantiomers in bioassays (e.g., enzyme inhibition) to identify active forms.
  • In opioid receptor studies, stereoisomers of similar propanamide derivatives showed >10,000-fold differences in potency .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound derivatives?

  • Docking validation : Cross-check molecular docking results with experimental IC50_{50} values.
  • Free energy calculations : Use MM/GBSA or FEP to refine binding affinity predictions.
  • Experimental controls : Include known agonists/antagonists to benchmark assay reliability .

Q. What experimental controls are necessary to confirm the specificity of this compound in modulating target pathways?

  • Negative controls : Use scrambled analogs or inactive stereoisomers to rule out off-target effects.
  • Rescue experiments : Co-administer target proteins/ligands to reverse observed effects.
  • Knockdown/knockout models : Validate target dependency in genetically modified systems .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate critical functional groups in this compound derivatives?

  • Systematic substitution : Modify morpholino, phenyl, or propanamide groups and test bioactivity.
  • Pharmacophore mapping : Identify essential hydrogen bond donors/acceptors via 3D-QSAR.
  • Metabolic profiling : Assess stability of key groups (e.g., morpholino) in liver microsomes .

Properties

IUPAC Name

3-morpholin-4-yl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNVJDSZHKBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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